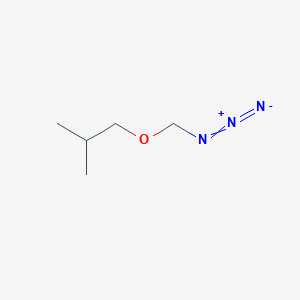
1-(Azidomethoxy)-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azidomethoxy)-2-methylpropane is an organic compound characterized by the presence of an azide group attached to a methoxy group, which is further connected to a 2-methylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)-2-methylpropane can be synthesized through a multi-step process involving the introduction of the azide group to the methoxy group. One common method involves the reaction of 2-methylpropanol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
化学反応の分析
Types of Reactions: 1-(Azidomethoxy)-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amine derivatives.
科学的研究の応用
1-(Azidomethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Azidomethoxy)-2-methylpropane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science.
類似化合物との比較
1-Azido-2-methylpropane: Lacks the methoxy group, leading to different reactivity and applications.
2-Azidomethoxypropane: Similar structure but with the azide group attached to a different carbon, affecting its chemical behavior.
1-(Azidomethoxy)-3-methylbutane: A homologous compound with an additional carbon in the backbone.
Uniqueness: 1-(Azidomethoxy)-2-methylpropane is unique due to the presence of both the azide and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
特性
分子式 |
C5H11N3O |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
1-(azidomethoxy)-2-methylpropane |
InChI |
InChI=1S/C5H11N3O/c1-5(2)3-9-4-7-8-6/h5H,3-4H2,1-2H3 |
InChIキー |
ZGMPEXOBWNBPGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



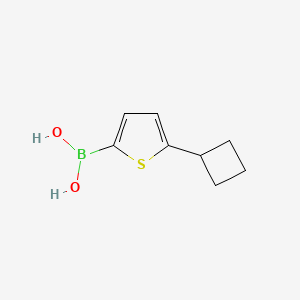

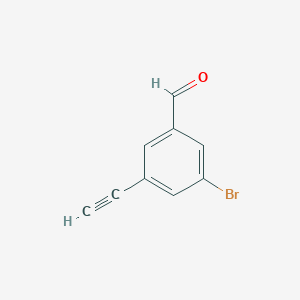
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
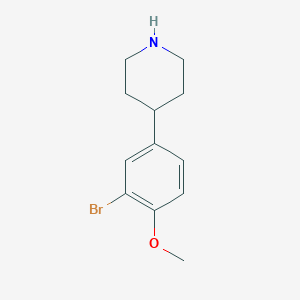
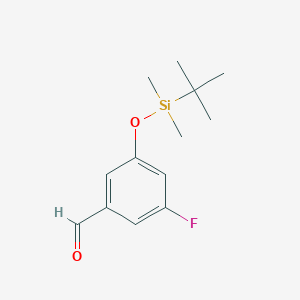

![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
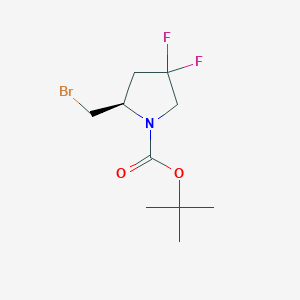
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
